Tris(3-aminopropyl)amine

Catalog No.
S1894980
CAS No.
4963-47-7
M.F
C9H24N4
M. Wt
188.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(3-aminopropyl)amine

CAS Number

4963-47-7

Product Name

Tris(3-aminopropyl)amine

IUPAC Name

N',N'-bis(3-aminopropyl)propane-1,3-diamine

Molecular Formula

C9H24N4

Molecular Weight

188.31 g/mol

InChI

InChI=1S/C9H24N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-12H2

InChI Key

QMXSDTGNCZVWTB-UHFFFAOYSA-N

SMILES

C(CN)CN(CCCN)CCCN

Canonical SMILES

C(CN)CN(CCCN)CCCN

Macrocyclic Compounds Synthesis

    Scientific Field: Chemistry

    Application Summary: Tris(3-aminopropyl)amine (TRPN) is used in the synthesis of polyazamacrocyclic compounds.

    Methods of Application: The synthesis is carried out using Pd (0)-catalyzed amination.

    Results: The spectrophotometric and fluorescent properties of the target compounds were studied. Their coordination with metal cations was investigated using UV–vis, fluorescence spectra, and NMR titration.

Anion Binding Studies

Solid Phase Extraction of Metal Ions

Tris(3-aminopropyl)amine is a polyamine compound characterized by the presence of three 3-aminopropyl groups attached to a central nitrogen atom. Its chemical formula is C9H24N4C_9H_{24}N_4, and it is often represented by the structural formula where the central nitrogen atom is bonded to three propylamine chains. This compound is notable for its ability to form stable complexes with various anions and metal ions, making it a subject of interest in coordination chemistry.

TAPA's primary function in scientific research is not as a directly acting molecule but as a complexing agent. It forms complexes with anions through hydrogen bonding, which can influence their properties and reactivity []. This ability has applications in anion recognition, separation, and sensing.

, primarily involving its amine functionalities. Key reactions include:

  • Anion Binding: The compound can form hydrogen bonds with anions, which has been studied using techniques like proton nuclear magnetic resonance spectroscopy. This interaction typically shows a 1:1 stoichiometry between the amine and the anion, indicating strong binding capabilities .
  • Formation of Macrocyclic Compounds: Tris(3-aminopropyl)amine serves as a building block for synthesizing polyazamacrocyclic compounds. These derivatives exhibit enhanced properties due to the cyclic structure that stabilizes various interactions .
  • Coordination Chemistry: The compound can coordinate with metal ions, forming stable complexes that are useful in catalysis and materials science .

Tris(3-aminopropyl)amine exhibits biological activity that has been explored in various contexts:

  • Cellular Uptake: Its polyamine structure allows for efficient cellular uptake, which has implications in drug delivery systems.
  • Antimicrobial Properties: Some studies suggest that derivatives of tris(3-aminopropyl)amine may possess antimicrobial activity, although detailed mechanisms remain to be elucidated.

Several methods exist for synthesizing tris(3-aminopropyl)amine:

  • Alkylation of Amine Precursors: The synthesis typically involves the alkylation of ammonia or primary amines with 3-bromopropylamine in the presence of a suitable base.
  • One-Pot Synthesis: Recent studies have reported one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single reaction vessel, enhancing efficiency and yield .
  • Macrocyclic Synthesis: Utilizing tris(3-aminopropyl)amine as a precursor, researchers have developed macrocyclic compounds through cyclization reactions involving other amines or aldehydes .

Tris(3-aminopropyl)amine finds applications across various fields:

  • Coordination Chemistry: It is used in the formation of complexing agents for metal ions, which are important in catalysis and sensing applications.
  • Drug Development: Its ability to interact with biological systems makes it a candidate for drug delivery systems and therapeutic agents.
  • Material Science: The compound's properties are exploited in developing new materials with specific functionalities, such as sensors and catalysts.

Interaction studies have focused on:

  • Anion Recognition: Research has demonstrated that tris(3-aminopropyl)amine can selectively bind anions through hydrogen bonding, which has implications for sensor development and environmental monitoring .
  • Metal Ion Coordination: Studies indicate that tris(3-aminopropyl)amine can effectively coordinate with various metal ions, influencing their reactivity and stability in solution .

Several compounds are structurally or functionally similar to tris(3-aminopropyl)amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Bis(3-aminopropyl)amineDi-functional amineContains two 3-aminopropyl groups; less steric hindrance compared to tris(3-aminopropyl)amine.
Tris(2-aminoethyl)amineTri-functional amineSimilar tri-functional structure but with shorter ethylene groups; used widely in coordination chemistry.
TriethylenetetraminePolyamineContains four amine groups; used in epoxy resin formulations due to its cross-linking ability.
N,N,N',N'-TetramethylethylenediaminePolyamineA tetrafunctional amine; known for its strong basicity and use as a catalyst in polymerization reactions.

Tris(3-aminopropyl)amine stands out due to its unique combination of three propyl chains, which enhances its steric bulk and binding capabilities compared to these similar compounds. This structural feature contributes significantly to its applications in coordination chemistry and material science.

XLogP3

-1.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Tris(3-aminopropyl)amine

Dates

Modify: 2023-08-16

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